tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O4S. It is a piperidine derivative that features a tert-butyl carbamate group and a methylsulfonyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general steps include:
Formation of the piperidine intermediate: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine intermediate with tert-butyl chloroformate.
Addition of the methylsulfonyl group: Finally, the methylsulfonyl group is introduced using methylsulfonyl chloride under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate: This compound is unique due to its specific combination of functional groups.
This compound: Similar compounds include other piperidine derivatives with different substituents, such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tert-butyl carbamate group and a methylsulfonyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a piperidine ring and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties.
- Molecular Formula : C₁₁H₂₂N₂O₄S
- Molecular Weight : 278.37 g/mol
- CAS Number : 287953-38-2
- IUPAC Name : tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including:
- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to traditional antibiotics like vancomycin and linezolid. This suggests a potential role for the compound in treating antibiotic-resistant infections .
Anticancer Potential
In vitro studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have shown moderate efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics . The compound’s ability to modulate cellular pathways involved in apoptosis and inflammation positions it as a candidate for further anticancer research .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in bacterial metabolism and cancer cell signaling. The piperidine ring is critical for binding at the active sites of these targets, while the carbamate group enhances stability and bioavailability .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals how variations in substituents affect potency and selectivity:
Compound Name | Structural Feature | Unique Characteristics |
---|---|---|
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate | Isopropylsulfonyl group | Enhanced antibacterial activity |
tert-Butyl (1-(phenylsulfonyl)piperidin-4-yl)(methyl)carbamate | Phenylsulfonyl group | Increased lipophilicity affecting bioavailability |
tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate | Ethylsulfonyl group | Distinct steric effects influencing binding affinity |
This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antibacterial Efficacy : A study reported that this compound exhibited MIC values comparable to leading antibiotics against resistant strains .
- Inhibition of Pyroptosis : Research on related compounds indicated their potential to inhibit NLRP3-mediated pyroptosis in macrophages, a critical process in inflammatory responses .
- Cancer Cell Studies : Compounds derived from piperidine structures showed promising results in inhibiting breast cancer cell lines, suggesting a potential pathway for therapeutic development .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNHVUSSUREGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649484 | |
Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287953-38-2 | |
Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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